Cas no 63070-62-2 (2,4-dichloro-5,8-dimethoxy-quinoline)

2,4-ジクロロ-5,8-ジメトキシキノリンは、キノリン骨格にクロロ基とメトキシ基が選択的に導入された高純度の有機化合物です。その特徴的な構造により、医薬品中間体や機能性材料の合成において優れた反応性を示します。特に、5位と8位のメトキシ基は電子供与性を持ち、分子の電子密度を調節することで、求電子置換反応や金属カップリング反応の効率を向上させます。また、2位と4位のクロロ基は求核置換反応の活性サイトとして機能し、多様な誘導体合成が可能です。高い化学的安定性と再現性のある反応性から、学術研究や精密有機合成において有用な試薬として利用されています。

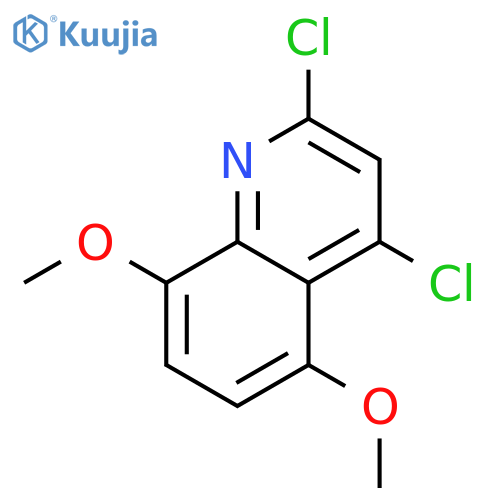

63070-62-2 structure

商品名:2,4-dichloro-5,8-dimethoxy-quinoline

2,4-dichloro-5,8-dimethoxy-quinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 2,4-dichloro-5,8-dimethoxy-

- 2,4-dichloro-5,8-dimethoxyquinoline

- 2,4-dichloro-5,8-dimethoxy-quinoline

- SB69484

- SCHEMBL6407176

- 63070-62-2

- DTXSID80489490

- SNOQDVZNQFHZEZ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C11H9Cl2NO2/c1-15-7-3-4-8(16-2)11-10(7)6(12)5-9(13)14-11/h3-5H,1-2H3

- InChIKey: SNOQDVZNQFHZEZ-UHFFFAOYSA-N

- ほほえんだ: COC1=C2C(=CC(=NC2=C(C=C1)OC)Cl)Cl

計算された属性

- せいみつぶんしりょう: 257.00117

- どういたいしつりょう: 257.0010339g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 31.4Ų

じっけんとくせい

- PSA: 31.35

2,4-dichloro-5,8-dimethoxy-quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229065-1g |

2,4-Dichloro-5,8-dimethoxyquinoline |

63070-62-2 | 97% | 1g |

$425 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0952-500MG |

2,4-dichloro-5,8-dimethoxy-quinoline |

63070-62-2 | 95% | 500MG |

¥ 2,560.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0952-500mg |

2,4-dichloro-5,8-dimethoxy-quinoline |

63070-62-2 | 95% | 500mg |

¥2794.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0952-250mg |

2,4-dichloro-5,8-dimethoxy-quinoline |

63070-62-2 | 95% | 250mg |

¥1678.0 | 2024-04-18 | |

| Ambeed | A959998-1g |

2,4-Dichloro-5,8-dimethoxyquinoline |

63070-62-2 | 97% | 1g |

$455.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0952-1.0g |

2,4-dichloro-5,8-dimethoxy-quinoline |

63070-62-2 | 95% | 1.0g |

¥3198.0000 | 2024-08-02 | |

| Chemenu | CM229065-1g |

2,4-Dichloro-5,8-dimethoxyquinoline |

63070-62-2 | 97% | 1g |

$450 | 2022-08-31 | |

| Alichem | A189009427-250mg |

2,4-Dichloro-5,8-dimethoxyquinoline |

63070-62-2 | 95% | 250mg |

$183.82 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0952-1G |

2,4-dichloro-5,8-dimethoxy-quinoline |

63070-62-2 | 95% | 1g |

¥ 3,201.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0952-250.0mg |

2,4-dichloro-5,8-dimethoxy-quinoline |

63070-62-2 | 95% | 250.0mg |

¥1537.0000 | 2024-08-02 |

2,4-dichloro-5,8-dimethoxy-quinoline 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

63070-62-2 (2,4-dichloro-5,8-dimethoxy-quinoline) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63070-62-2)2,4-dichloro-5,8-dimethoxy-quinoline

清らかである:99%

はかる:1g

価格 ($):410.0